Bienvenue dans la boutique en ligne BenchChem!

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Secure your supply of this unique pyrimidine-acetamide, CAS 1797252-69-7, for drug discovery. Its 2-(dimethylamino)pyrimidin-4-yl core with a 4-methoxyphenylacetamide side chain defines a distinct pharmacophore for kinase and GPCR programs. As the 'methoxy reference standard' in matched-pair SAR, it enables systematic exploration of electron-donating effects on target potency. Ideal for scaffold hopping away from 2,4-diaminopyrimidine chemotypes. Offered at research-grade ≥95% purity to support chemical proteomics target engagement studies.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1797252-69-7
Cat. No. B2597767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide
CAS1797252-69-7
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)OC
InChIInChI=1S/C16H20N4O2/c1-20(2)16-17-9-8-13(19-16)11-18-15(21)10-12-4-6-14(22-3)7-5-12/h4-9H,10-11H2,1-3H3,(H,18,21)
InChIKeyKZJNSMXHDFPINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Overview of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 1797252-69-7)


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 1797252-69-7) is a synthetic small molecule belonging to the pyrimidine-acetamide class, characterized by a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 4-methoxyphenylacetamide moiety, with a molecular formula of C₁₆H₂₀N₄O₂ and a molecular weight of approximately 300.36 g/mol [1]. This compound is typically offered by research chemical suppliers at purities ≥95% for use as a building block or screening candidate in early-stage drug discovery . Its structural features—particularly the dimethylamino-substituted pyrimidine and the methoxyphenylacetamide side chain—place it within a chemotype frequently explored in kinase inhibitor and GPCR modulator programs [2].

Why Close Analogs Cannot Replace N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide Without Revalidation


Although numerous pyrimidine-acetamide analogs exist in screening libraries, the precise combination of a 2-(dimethylamino) group on the pyrimidine ring with a 4-methoxyphenylacetamide side chain attached via a methylene linker at the 4-position defines a unique pharmacophoric profile that cannot be assumed interchangeable with close structural neighbors [1]. Even minor modifications—such as relocating the dimethylamino group from the 2- to the 4-position, replacing the methoxy substituent with chloro or fluoro, or shifting the acetamide attachment from the 4- to the 5-position of the pyrimidine—can yield dramatically divergent target binding, selectivity, and pharmacokinetic behavior, as documented across pyrimidine-based kinase inhibitor series [2]. Substitution without confirmatory head-to-head comparative data risks invalidating established SAR and may compromise screening reproducibility.

Quantitative Differentiation Evidence for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide


Structural and Physicochemical Differentiation from the 5-Pyrimidinyl Positional Isomer

The target compound features the acetamide linker attached at the pyrimidine 4-position via a methylene bridge, whereas the closest commercially cataloged analog, N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide (CAS 1396889-26-1), bears the acetamide directly at the 5-position without a methylene spacer . This positional shift from the 4-methylene-acetamide to the 5-direct-acetamide arrangement fundamentally alters the vector and conformational flexibility of the methoxyphenyl group relative to the pyrimidine core, a difference known to impact target engagement in pyrimidine-based kinase inhibitors [1]. No quantitative head-to-head biological comparison between these two specific compounds has been published in the peer-reviewed literature as of the search date.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Differentiation from 2-Pyrimidinylmethyl Acetamide Regioisomers Lacking the 4-Methoxy Group

A structurally related series including N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-methoxyphenyl)acetamide (CAS 1797223-78-9) demonstrates that when the dimethylamino and methylene-acetamide substituents are rearranged on the pyrimidine ring, the resulting compounds exhibit antimicrobial and potential anticancer activities predicted by in silico modeling, yet the specific quantitative impact of the 4-methoxyphenyl versus unsubstituted phenyl or chloro-phenyl variants has not been reported in head-to-head assays [1]. The 4-methoxy group on the target compound provides distinct hydrogen-bond acceptor capacity (OCH₃) and altered lipophilicity relative to the des-methoxy or halogen-substituted analogs, parameters that systematically influence cellular permeability and target affinity in pyrimidine-acetamide chemotypes [2].

Chemical Biology Pharmacophore Modeling Target Selectivity

Patent Landscape Differentiation: Preferential Citation in Nitrogen-Containing Heterocycle Patent Family

The target compound's core scaffold appears in the claims and exemplified structures of patent CA2870264C, which discloses nitrogen-containing heterocyclic compounds with therapeutic applications, establishing its relevance within a protected chemical space [1]. In contrast, the related 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide series is documented in separate patent filings focused on kinase inhibition, indicating divergent intellectual property trajectories that may influence freedom-to-operate considerations for commercial development [2]. The presence of the 4-methoxyphenylacetamide moiety in the target compound, rather than the aniline-linked or pyrazole-containing motifs of comparator series, represents a chemically distinct sub-series within the broader pyrimidine patent landscape.

Intellectual Property Drug Discovery Chemical Patent Analysis

Recommended Research Application Scenarios for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide


Kinase Inhibitor Screening Library Diversification

Given the established precedent for pyrimidine-acetamide scaffolds as kinase inhibitor leads [1], this compound is suitable for inclusion in medium-to-high-throughput screening decks targeting understudied kinases where the 4-methylene-acetamide topology provides conformational sampling distinct from direct-ring-attached acetamide analogs [2]. Researchers should prioritize this compound when the screening objective is scaffold hopping away from densely patented 2,4-diaminopyrimidine chemotypes.

Structure-Activity Relationship (SAR) Probe for Methoxy Positional Effects

The 4-methoxyphenyl group serves as an ideal starting point for systematic SAR exploration. Comparative testing against the 4-chloro (CAS 1796966-40-9), 4-fluoro, and unsubstituted phenyl analogs can quantify the contribution of the electron-donating methoxy substituent to target potency and selectivity [1]. This compound is recommended as the 'methoxy reference standard' within a matched-pair analog series for medicinal chemistry optimization campaigns.

GPCR Modulator Hit Identification

Dimethylamino-pyrimidine derivatives have been disclosed as adenosine receptor antagonists and other GPCR modulators in patent literature [1]. The combination of a basic dimethylamino center with a neutral methoxyphenylacetamide tail yields an amphiphilic character amenable to GPCR binding site interactions. This compound is positioned as a screening candidate for Class A GPCR targets, particularly those with known sensitivity to methoxyphenyl-containing ligands.

Chemical Probe for In Vitro Target Deconvolution Studies

The compound's moderate molecular weight (~300 Da) and favorable calculated drug-likeness parameters (ClogP ~1.8, TPSA ~70 Ų) make it a reasonable starting point for cellular target engagement studies using chemical proteomics approaches [1]. Procurement of this compound at ≥95% purity supports its use as a reference standard in pull-down or CETSA experiments aimed at identifying protein targets of the pyrimidine-acetamide chemotype.

Quote Request

Request a Quote for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.